molecular formula C47H51NO14 B587587 Paclitaxel-d5 (Benzoyloxy) CAS No. 1261254-56-1

Paclitaxel-d5 (Benzoyloxy)

Cat. No.: B587587
CAS No.: 1261254-56-1
M. Wt: 858.949
InChI Key: RCINICONZNJXQF-IRNQFUICSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paclitaxel-d5 (Benzoyloxy) involves the incorporation of deuterium atoms into the paclitaxel molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Paclitaxel-d5 (Benzoyloxy) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Paclitaxel-d5 (Benzoyloxy) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with different functional groups .

Scientific Research Applications

Paclitaxel-d5 (Benzoyloxy) has a wide range of scientific research applications, including:

Mechanism of Action

Paclitaxel-d5 (Benzoyloxy) exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis. The primary molecular target of Paclitaxel-d5 (Benzoyloxy) is tubulin, a protein that polymerizes to form microtubules. By binding to tubulin, Paclitaxel-d5 (Benzoyloxy) inhibits its depolymerization, thereby disrupting the normal function of the cytoskeleton .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, known for its antineoplastic properties.

    Docetaxel: A similar compound with a slightly different chemical structure, used in cancer therapy.

    Cabazitaxel: Another taxane derivative with improved efficacy in certain cancer types.

Uniqueness

Paclitaxel-d5 (Benzoyloxy) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism. This deuterium labeling also makes it a valuable tool in research, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i9D,14D,15D,20D,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-IRNQFUICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858275
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261254-56-1
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (~2~H_5_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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